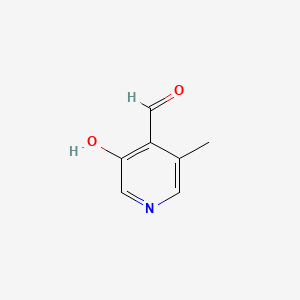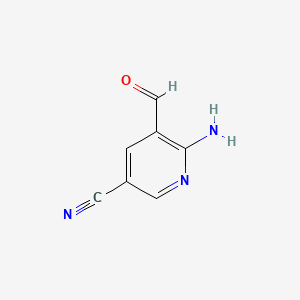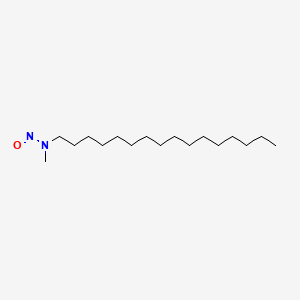
Benzoic acid, 5-azido-2-nitro-, (1-hydroxyethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid can be achieved through several methods. One common approach involves the condensation of succinyl-coenzyme A and glycine, catalyzed by the enzyme 5-aminolevulinic acid synthase . Another method involves the use of glutamate as a starting material, which undergoes a series of enzymatic reactions to form 5-aminolevulinic acid .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid often relies on microbial fermentation. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions
5-aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in the biosynthesis of heme and chlorophyll.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, various derivatives of 5-aminolevulinic acid, and other tetrapyrrole compounds .
科学的研究の応用
5-aminolevulinic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-aminolevulinic acid involves its conversion into protoporphyrin IX, which acts as a photosensitizer. In photodynamic therapy, protoporphyrin IX accumulates in cancer cells and, upon exposure to light, generates reactive oxygen species that induce cell death . The molecular targets and pathways involved include the heme biosynthesis pathway and various enzymes that catalyze the conversion of 5-aminolevulinic acid into its active forms .
類似化合物との比較
Similar Compounds
Similar compounds to 5-aminolevulinic acid include:
δ-Aminolevulinic acid: Another precursor in the biosynthesis of tetrapyrrole compounds.
Porphobilinogen: An intermediate in the heme biosynthesis pathway.
Uroporphyrinogen: A precursor to heme and chlorophyll.
Uniqueness
5-aminolevulinic acid is unique due to its dual role as a precursor in both heme and chlorophyll biosynthesis. Its ability to act as a photosensitizer in photodynamic therapy also sets it apart from other similar compounds .
特性
CAS番号 |
150490-88-3 |
|---|---|
分子式 |
C9H8N6O4 |
分子量 |
264.201 |
IUPAC名 |
N/'-acetyl-5-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H8N6O4/c1-5(16)11-13-9(17)7-4-6(12-14-10)2-3-8(7)15(18)19/h2-4H,1H3,(H,11,16)(H,13,17) |
InChIキー |
RBFICOQZFJTKBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)N=[N+]=[N-])[N+](=O)[O-] |
同義語 |
N-5-azido-2-nitrobenzoylaminoacetamidate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











